2-(1-Piperazin-1-ylethyl)quinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18N4 |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-(1-piperazin-1-ylethyl)quinazoline |
InChI |
InChI=1S/C14H18N4/c1-11(18-8-6-15-7-9-18)14-16-10-12-4-2-3-5-13(12)17-14/h2-5,10-11,15H,6-9H2,1H3 |
InChI Key |
FYJLDGDLBNIPRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=N1)N3CCNCC3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Piperazin 1 Ylethyl Quinazoline and Its Derivatives
Established Synthetic Routes for Quinazoline (B50416) Core Elaboration
The quinazoline skeleton is a privileged scaffold in medicinal chemistry, leading to the development of numerous synthetic routes. magnusconferences.comnih.govasianpubs.org These routes can be broadly classified into two major categories: those involving multi-component condensation reactions and those relying on ring-closing or cyclization approaches.
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a final product that incorporates the majority of the atoms from the starting materials. nih.govnih.gov These reactions are prized for their high atom economy, mild reaction conditions, and their ability to rapidly generate diverse molecular scaffolds. nih.govnih.gov
Several MCR strategies have been successfully employed for the synthesis of the quinazoline core. A common approach involves the condensation of 2-aminoaryl ketones, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate. nih.gov Metal catalysts, such as copper chloride (CuCl) or iodine, can be used to facilitate these transformations, often providing excellent yields. nih.govmdpi.com For instance, a one-pot, three-component reaction of o-bromo aromatic ketones, aldehydes, and ammonia (B1221849) in water has been reported. nih.gov Another notable MCR is the Ugi four-component reaction (Ugi-4CR), which has been utilized to create diverse and complex quinazolinone derivatives in a concise manner. nih.govacs.org This method involves the reaction of an o-bromobenzoic acid, an o-cyanobenzaldehyde, an isocyanide, and ammonia, followed by a metal-catalyzed intramolecular N-arylation to form the polycyclic quinazolinone structure. nih.govacs.org
Metal-free MCRs have also been developed as a greener alternative. A four-component procedure for preparing substituted quinazolines from simple anilines, aromatic aldehydes, and ammonium iodide has been described, which functionalizes the C-H bond ortho to the amino group directly. rsc.org
Table 1: Examples of Multi-component Reactions for Quinazoline Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference(s) |
|---|---|---|---|
| 2-Aminoaryl ketones, Aldehyde, Ammonium Acetate | Iodine or Bmim[FeCl4] (ionic liquid), moderate temperature | Highly substituted quinazolines | nih.gov |
| o-Bromo Aromatic Ketones, Aldehydes, Ammonia | Cuprous Chloride (CuCl), H2O | Quinazoline analogues | nih.gov |
| o-Bromobenzoic acids, o-Cyanobenzaldehydes, Isocyanides, Ammonia | Ugi-4CR followed by Palladium-catalyzed annulation | Polycyclic quinazolinones | nih.govacs.org |
| Anilines, Aromatic Aldehydes, Ammonium Iodide | Metal-free | Substituted quinazolines | rsc.org |
Ring-closing or cyclization reactions represent a more traditional yet robust strategy for constructing the quinazoline core. These methods typically involve the formation of one of the heterocyclic rings in the final step from a pre-functionalized acyclic or partially cyclic precursor.
The Niementowski quinazoline synthesis is a classic and widely used method that involves the thermal condensation of anthranilic acids with amides to form 4(3H)-quinazolinones. nih.govfrontiersin.org While effective, this reaction often requires high temperatures and long reaction times, though modifications using microwave irradiation have been shown to significantly improve yields and reduce reaction times. nih.govfrontiersin.org The first reported synthesis of the quinazoline ring system itself was the Bischler synthesis in 1895. wikipedia.org Another foundational method involves the condensation of N-acylanthranilic acids with primary amines upon heating. nih.gov
Modern ring-closing strategies often employ transition metal catalysts to achieve higher efficiency and milder reaction conditions. Palladium-catalyzed reactions, for example, are used for C-C and C-heteroatom bond formations in the synthesis of complex quinazoline derivatives. nih.gov Copper-catalyzed cascade reactions have also been developed, using readily available starting materials like (2-bromophenyl)methylamines and amidine hydrochlorides to build the quinazoline ring through sequential N-arylation, nucleophilic substitution, and oxidation steps. organic-chemistry.org Furthermore, metal-assisted ring-closing/opening processes have been studied, where the coordination of a metal ion like Ni(II) can selectively induce the ring-closing of a tetrahydroquinazoline (B156257) tautomer. researchgate.netfigshare.com
Strategies for Introducing the Piperazin-1-ylethyl Side Chain
Once the quinazoline core is synthesized, the next critical step is the introduction of the 1-(piperazin-1-yl)ethyl group at the C2 position. This can be achieved through various functionalization strategies.
Direct alkylation is a common and straightforward method for attaching side chains to a heterocyclic core. This typically involves reacting a quinazoline precursor bearing a leaving group at the C2-position (or on a methylene (B1212753)/ethyl bridge at C2) with piperazine (B1678402) or a protected piperazine derivative. For example, a 2-(chloromethyl) quinazolinone can be reacted with N-Boc piperazine in the presence of a base like potassium carbonate (K2CO3). The tert-butyloxycarbonyl (BOC) protecting group is then removed using acidic conditions to yield the free piperazine moiety. While this example illustrates a methyl linker, the principle extends to an ethyl linker by starting with a 2-(1-chloroethyl)quinazoline precursor.
Piperazine itself is a nucleophile and can be alkylated by reacting with alkyl halides, allowing for the introduction of various alkyl chains onto the amine groups. ambeed.comnih.gov The synthesis of unsymmetrical N-alkyl-N'-aryl-piperazines can be achieved via a one-pot, three-component reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO), alkyl halides, and aryl halides, catalyzed by copper(I) iodide. rsc.org
Amide bond formation represents another viable strategy. Zinc(II) compounds have been shown to catalyze the nucleophilic addition of amines, such as piperazine, to nitriles to form amidines, which can be key intermediates in building the desired side chain. rsc.org
Achieving regioselectivity—the control of reaction at a specific position—is paramount for the efficient synthesis of 2-substituted quinazolines. The inherent reactivity of the quinazoline ring system plays a key role. The pyrimidine (B1678525) ring is generally resistant to electrophilic substitution, but the C2 and C4 positions are susceptible to nucleophilic substitution, especially when substituted with a good leaving group like a halogen. wikipedia.org
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective modification of heterocyclic compounds, including quinazolines. acs.orgmdpi.com This strategy allows for the direct conversion of a C-H bond into a C-C or C-N bond, avoiding the need for pre-functionalized substrates. acs.org For example, rhodium-catalyzed ortho-amidation followed by a cyclocondensation sequence can provide a mild and regioselective route to functionalized quinazolines. nih.gov Ruthenium(II) catalysts have been used for the regioselective C5 alkenylation of quinazolinones, demonstrating the power of directed C-H activation. acs.org While these examples target different positions, the underlying principle of using a directing group to achieve regioselective C-H activation can be adapted to target the C2 position for subsequent elaboration into the piperazin-1-ylethyl side chain.
Green Chemistry Approaches in 2-(1-Piperazin-1-ylethyl)quinazoline Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical synthesis by using renewable feedstocks, non-toxic solvents, and energy-efficient methods. magnusconferences.com These principles are increasingly being applied to the synthesis of quinazolines and their derivatives. magnusconferences.comnih.govopenmedicinalchemistryjournal.com
Key green chemistry strategies include:
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, increase yields, and in some cases, enable solvent-free reactions. frontiersin.orgtandfonline.comresearchgate.net It has been applied to classic methods like the Niementowski synthesis and various MCRs. frontiersin.orgopenmedicinalchemistryjournal.com
Use of Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives is a core tenet of green chemistry. Water and deep eutectic solvents (DESs), such as choline (B1196258) chloride:urea, have been successfully used as reaction media for quinazolinone synthesis. mdpi.comtandfonline.comresearchgate.net
Catalysis : The use of reusable catalysts, including nano solid acid catalysts or recyclable ionic liquids, enhances the sustainability of synthetic processes. openmedicinalchemistryjournal.comresearchgate.net Metal-free catalytic systems, for instance using iodine, are also being explored to avoid the toxicity and cost associated with heavy metals. nih.govorganic-chemistry.org
Atom Economy : MCRs are inherently green as they maximize the incorporation of reactant atoms into the final product, minimizing waste. nih.govasianpubs.org
Table 2: Green Chemistry Techniques in Quinazoline Synthesis
| Green Technique | Description | Example Application | Reference(s) |
|---|---|---|---|
| Microwave Irradiation | Use of microwave energy to accelerate reactions. | One-pot synthesis of 3-substituted-quinazolin-4(3H)-ones. | frontiersin.orgtandfonline.comresearchgate.net |
| Deep Eutectic Solvents (DESs) | Use of biodegradable, low-volatility solvent mixtures. | Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. | tandfonline.comresearchgate.net |
| Aqueous Media | Using water as a safe and abundant solvent. | CuCl-catalyzed one-pot synthesis of quinazolines. | mdpi.com |
| Metal-Free Catalysis | Avoiding transition metals to reduce toxicity and cost. | Iodine-catalyzed oxidative C-H amination/C-N cleavage. | organic-chemistry.org |
| Multi-Component Reactions (MCRs) | Combining multiple reactants in one pot to improve atom economy. | One-pot, solvent-free synthesis of quinazolines. | nih.govopenmedicinalchemistryjournal.com |
Catalytic Systems in the Synthesis of this compound Analogues
The synthesis of quinazoline derivatives, including analogues of this compound, has been significantly advanced through the use of transition-metal-catalyzed reactions. frontiersin.orgdntb.gov.ua These catalytic methods offer efficient and versatile routes to construct the quinazoline scaffold, often with high yields and good functional group tolerance. frontiersin.orgnih.gov Key transition metals employed in these synthetic strategies include palladium, copper, iron, and cobalt, each offering unique advantages in mediating the necessary bond formations. nih.govmdpi.com
Palladium-catalyzed reactions, in particular, have become indispensable tools for C-C and C-heteroatom bond formation in pharmaceutical synthesis. nih.gov Similarly, copper-catalyzed systems are widely used due to their efficiency and the ready availability of the catalysts. rsc.org These catalytic approaches often involve cascade or one-pot reactions, which streamline the synthetic process by combining multiple steps without isolating intermediates, aligning with the principles of green chemistry. rsc.orgbohrium.com
Palladium-Based Catalytic Systems
Palladium complexes are highly effective catalysts for synthesizing quinazoline and quinazolinone structures. bohrium.com Palladium-catalyzed carbonylative coupling reactions and cross-coupling reactions like the Suzuki reaction are prominent methods for creating substituted quinazolines. bohrium.comproquest.com For instance, a one-pot synthesis of 2-substituted quinazolin-4(3H)-ones has been developed using a palladium catalyst to facilitate a cascade reaction involving alcohol oxidation, nitro reduction, condensation, and dehydrogenation without external oxidizing or reducing agents. rsc.org In this hydrogen-transfer process, the alcohol is first oxidized to an aldehyde, which then condenses with the in situ reduced 2-aminobenzamide. rsc.org Another approach involves the aerobic oxidative coupling of (2-amino-phenyl)azoles with isocyanides, catalyzed by Pd(II), to yield azole-fused quinazolines. mdpi.com
| Catalyst / Ligand | Starting Materials | Reaction Conditions | Product Type | Yield (%) | Ref |
| Pd(dppf)Cl₂ | o-Nitrobenzamides and Alcohols | Chlorobenzene, 140 °C, Argon | 2-Substituted quinazolin-4(3H)-ones | 69-80 | rsc.org |
| Pd(OAc)₂ | 2-Iodoaniline derivatives, Isocyanides, Amines | Toluene, Cs₂CO₃, 110 °C | Quinazolino[3,2-a]quinazolines | - | nih.gov |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Bromo-substituted quinazolines, Boronic acid pinacol (B44631) ester | Toluene/water, Na₂CO₃, Bu₄NBr, 115 °C | Quinazolinylphenyl-1,3,4-thiadiazoles | 77-90 | proquest.com |
| (Ph₃P)₂PdCl₂ / CuI | 2-(N-Alkyl-N-prop-2'-ynyl)amino-N'-p-tosyl benzamides, Aryl iodides | Et₃N, 16 h | Disubstituted alkynes (precursors) | - | nih.gov |
Copper-Based Catalytic Systems
Copper-catalyzed reactions represent a simple, economical, and efficient strategy for the synthesis of quinazoline derivatives. rsc.orgacs.org These methods often proceed via cascade reactions, such as sequential Ullmann-type coupling and aerobic oxidation. acs.org A notable advantage is that some copper-catalyzed systems can operate without the need for additional ligands. acs.org Various copper sources, including CuI, CuBr, CuO nanoparticles, and Cu(OTf)₂, have been successfully employed. mdpi.comrsc.org For example, CuI-catalyzed tandem reactions of (2-bromophenyl)-methylamine and amides under air provide a direct route to quinazoline derivatives. mdpi.com Another efficient method involves the reaction of 2-aminobenzylamines with aryl aldehydes using a CuCl/DABCO/4-HO-TEMPO catalytic system with oxygen as the oxidant. mdpi.com
| Catalyst / Ligand | Starting Materials | Reaction Conditions | Product Type | Yield (%) | Ref |
| CuI | (2-Bromophenyl)-methylamine, Amides | K₂CO₃, 2-Propanol, 110 °C, Air | Quinazoline derivatives | 37-87 | mdpi.com |
| CuBr | (2-Bromophenyl)methylamines, Amidine hydrochlorides | K₃PO₄, Pivalic acid, Air | Quinazoline derivatives | 43-90 | researchgate.net |
| CuCl/DABCO/4-HO-TEMPO | 2-Aminobenzylamines, Aryl aldehydes | CH₃CN, 80 °C, O₂ | 2-Substituted quinazolines | 40-98 | mdpi.com |
| CuO nanoparticles / 1,10-phenanthroline | N-Arylamidines, Aromatic alcohols/aldehydes | Toluene, 110 °C | Quinazoline derivatives | Good to excellent | mdpi.com |
| Cu(OTf)₂ | Diaryliodonium salts, Nitriles | DMSO, 130 °C | Substituted quinazolines | - | mdpi.com |
Other Transition Metal-Based Catalytic Systems
Beyond palladium and copper, other transition metals like iron, cobalt, and manganese have emerged as effective catalysts for quinazoline synthesis, often providing cost-effective and environmentally friendly alternatives. nih.gov Iron-catalyzed aerobic oxidation, for instance, allows for the synthesis of quinazolines from 2-aminobenzylamines and various primary amines. mdpi.com Cobalt-based systems, including heterogeneous catalysts like cobalt zeolite imidazolate frameworks (ZIF-67), have been used for the reaction of 2-aminobenzophenones with benzylamines. frontiersin.orgnih.gov Manganese(I) catalysts have also been developed for the direct synthesis of quinazolines from 2-aminobenzyl alcohols and primary amides through an acceptorless dehydrogenative coupling strategy. nih.gov
| Catalyst / Ligand | Starting Materials | Reaction Conditions | Product Type | Yield (%) | Ref |
| FeBr₂ | 2-Aminobenzylamines, Amines | Chlorobenzene, 100 °C, Aerobic | Quinazolines | Good to excellent | mdpi.com |
| FeCl₂·4H₂O / Phenanthroline | (2-Aminophenyl)methanols, Benzamides | CsOH·H₂O, Toluene, 130 °C | Quinazolines | 43-92 | nih.gov |
| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, Nitriles | t-BuOK, tert-AmOH, 95 °C, Air | Quinazolines | up to 95 | nih.gov |
| ZIF-67 (Cobalt Zeolite Imidazolate Framework) | 2-Aminobenzophenone, Benzyl amine | TBHP, 80 °C | Quinazolines | 75-89 | frontiersin.orgnih.gov |
| Mn(I) salt / NNN-tridentate ligand | 2-Aminobenzyl alcohols, Primary amides | Toluene, 130 °C | Quinazolines | 58-81 | nih.gov |
Advanced Spectroscopic and Computational Characterization in Research
Spectroscopic Techniques for Structural Elucidation of 2-(1-Piperazin-1-ylethyl)quinazoline
Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized compounds. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecular framework.
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, the expected ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the quinazoline (B50416), piperazine (B1678402), and ethyl linker components.
¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by distinct regions. The aromatic protons of the quinazoline ring are expected to appear in the downfield region, typically between δ 7.0 and 9.5 ppm. researchgate.net The specific chemical shifts and coupling patterns would depend on the substitution on the benzene (B151609) portion of the quinazoline core. The protons of the ethyl linker and the piperazine ring would be found in the upfield region. The methylene (B1212753) protons of the ethyl group adjacent to the quinazoline ring would likely resonate as a triplet, while the methylene protons of the piperazine ring would appear as multiplets.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the quinazoline ring would resonate at lower field (δ 120-165 ppm) due to their aromaticity and proximity to nitrogen atoms. researchgate.net The carbons of the piperazine ring and the ethyl linker would be observed at higher field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and Related Derivatives (Note: Data is compiled and extrapolated from various quinazoline and piperazine derivatives. beilstein-journals.orgualberta.camdpi.com)
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Quinazoline Aromatic-H | 7.5 - 9.4 | - |
| Quinazoline Aromatic-C | - | 120 - 165 |
| Ethyl -CH₂- (adjacent to Quinazoline) | ~3.0 - 3.5 | ~30 - 40 |
| Ethyl -CH₂- (adjacent to Piperazine) | ~2.7 - 3.2 | ~50 - 60 |
| Piperazine -CH₂- | ~2.5 - 3.0 | ~45 - 55 |
IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands. Aromatic C-H stretching vibrations of the quinazoline ring are expected around 3000-3100 cm⁻¹. beilstein-journals.org Aliphatic C-H stretching from the ethyl and piperazine groups would be observed in the 2800-3000 cm⁻¹ region. mdpi.com The C=N stretching of the quinazoline ring would likely appear in the 1610-1650 cm⁻¹ range, while C=C stretching vibrations would be seen around 1450-1600 cm⁻¹. A key feature would be the N-H stretching vibration of the secondary amine in the piperazine ring, typically appearing as a moderate band in the 3200-3500 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound Derivatives (Note: Data is based on characteristic frequencies for quinazoline and piperazine moieties. beilstein-journals.orgmdpi.com)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2800 - 3000 |
| N-H Stretch (Piperazine) | 3200 - 3500 |
| C=N Stretch (Quinazoline) | 1610 - 1650 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition.
The fragmentation of this molecule under electron impact (EI) or electrospray ionization (ESI) would likely involve cleavage of the bonds in the ethyl linker and fragmentation of the piperazine ring. researchgate.net Common fragmentation pathways for piperazine derivatives involve the loss of parts of the piperazine ring, leading to characteristic fragment ions. researchgate.net The quinazoline ring itself is relatively stable, but cleavage of the ethyl side chain is a probable fragmentation route.
Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. This compound is not inherently chiral. However, if it were to be substituted in a way that creates a stereocenter, or if it were to form complexes with chiral molecules, CD spectroscopy could be employed to investigate its stereochemical properties. As the parent compound is achiral, this technique is not typically applicable.
Computational Chemistry and In Silico Methodologies
Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure and properties.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinazoline derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31++G(d,p), are employed to predict molecular geometry, vibrational frequencies, and electronic properties. researchgate.netmdpi.com
These calculations can optimize the three-dimensional structure of this compound, providing information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter for assessing the chemical reactivity and kinetic stability of a molecule. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mdpi.com For quinazoline-piperazine systems, these studies can help in understanding the molecule's reactivity profile and its potential interactions with biological targets. researchgate.netopenmedicinalchemistryjournal.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, QSAR studies are instrumental in predicting the pharmacological activities of novel or yet-to-be-synthesized derivatives, thereby guiding the design of more potent and selective molecules. nih.govresearchgate.net
The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds, such as quinazoline derivatives, are dependent on the changes in their molecular features. researchgate.net These features are quantified by molecular descriptors, which can be categorized into several classes, including electronic, steric, hydrophobic, and topological parameters. nih.gov By developing a regression model that links these descriptors to the observed biological activity (e.g., inhibitory concentration, IC50), researchers can understand which molecular properties are crucial for the desired effect.
The development of a QSAR model for this compound analogues typically involves the following steps:
Data Set Selection: A series of quinazoline analogues with experimentally determined biological activities is compiled. nih.gov
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series using specialized software packages. nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS), are employed to create a mathematical equation that best correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the developed model is rigorously assessed using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability. nih.gov
For instance, a developed MLR model might suggest that specific electro-topological state indices or the presence of an electron-withdrawing group at a particular position on the quinazoline ring enhances the inhibitory activity against a specific target. nih.gov This information provides valuable insights into the mechanism of action and helps medicinal chemists to strategically modify the lead compound, this compound, to improve its therapeutic profile. nih.gov
Table 1: Common Molecular Descriptors in QSAR Studies for Quinazoline Analogues
| Descriptor Category | Examples | Information Provided |
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Describes the electronic aspects of the molecule, influencing electrostatic interactions and reactivity. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule, affecting how it fits into a receptor binding site. |
| Hydrophobic | LogP (Partition coefficient) | Quantifies the molecule's lipophilicity, which is crucial for its absorption, distribution, and membrane permeability. |
| Topological | Connectivity indices (e.g., Kier & Hall), Wiener index | Encodes information about the branching and connectivity of atoms within the molecular structure. |
| Quantum Chemical | Total energy, Heat of formation | Provides insights into the molecule's stability and electronic properties derived from quantum mechanics calculations. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound and its analogues, MD simulations provide detailed insights into their conformational flexibility and dynamic behavior, which are critical for understanding their interactions with biological targets such as enzymes or receptors. researchgate.netresearchgate.net
The simulation process involves calculating the forces between atoms and using these forces to compute the atomic motions by solving Newton's equations of motion. This generates a trajectory that describes how the positions and velocities of the particles in the system evolve over a specific period. researchgate.net By analyzing this trajectory, researchers can explore the conformational landscape of the molecule, identifying its most stable low-energy states and the transitions between them.
Key analyses performed during MD simulations for conformational studies include:
Root Mean Square Deviation (RMSD): This parameter is monitored throughout the simulation to assess the structural stability of the molecule. A stable RMSD plot over time indicates that the molecule has reached equilibrium and is fluctuating around a stable average conformation. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF analysis highlights the flexibility of different parts of the molecule. researchgate.net For this compound, this can reveal the relative mobility of the quinazoline core versus the piperazinylethyl side chain, which can be crucial for its ability to adapt to a binding pocket.
Interaction Analysis: When the molecule is simulated in complex with a biological target, MD can reveal the dynamics of key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking. researchgate.net This helps in understanding the stability of the ligand-receptor complex and the specific residues involved in binding.
These computational studies are essential for rational drug design, as they provide a dynamic picture of molecular behavior that complements static experimental data. researchgate.net The insights gained from MD simulations can guide the modification of the this compound scaffold to enhance binding affinity and selectivity for its intended biological target. researchgate.netresearchgate.net
Table 2: Key Parameters and Insights from Molecular Dynamics Simulations
| Parameter | Description | Significance for Conformational Analysis |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the molecule at a given time compared to a reference structure. | Assesses the overall structural stability and convergence of the simulation. A stable trajectory is essential for meaningful analysis. researchgate.net |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom or residue around its average position over the course of the simulation. | Identifies flexible and rigid regions within the molecule, providing insights into its dynamic behavior and adaptability. researchgate.net |
| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Indicates the compactness of the molecule's structure. Changes in Rg can signify conformational changes like unfolding or folding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds (intramolecular or intermolecular) over time. | Crucial for understanding the stability of specific conformations and the persistence of key interactions with a target protein. researchgate.net |
| Potential Energy | The total potential energy of the system, calculated from the force field. | A stable potential energy plot over time is another indicator that the simulation has reached equilibrium. |
Structure Activity Relationship Sar Studies of 2 1 Piperazin 1 Ylethyl Quinazoline and Its Analogues
Impact of Substitutions on the Quinazoline (B50416) Ring System on Biological Activity
The location of functional groups on the quinazoline ring is a determining factor in the bioactivity of the resulting analogues. Research has shown that substitutions at various positions lead to markedly different pharmacological outcomes.
For instance, structural modifications at the C-6 and C-7 positions of the quinazoline core have been identified as crucial for developing multi-kinase inhibitors and compounds with effective anti-proliferative activity against cancer cell lines. mdpi.com In the context of anticancer activity, particularly as epidermal growth factor receptor (EGFR) inhibitors, bulkier substituents at the C-7 position are considered favorable for inhibitory action. nih.gov The presence of methoxy (B1213986) and morpholino-propoxy groups at the C-7 and C-6 positions, respectively, has been associated with potent antiproliferative activities. researchgate.net
Conversely, substitutions at the N-3 position of the quinazolin-4(3H)-one ring have been found to be important for activity against Toxoplasma gondii, whereas modifications to the phenyl moiety of the same scaffold did not lead to improved activity. nih.govacs.org Furthermore, 2,4-disubstituted quinazoline derivatives have demonstrated significant anti-influenza virus activity. mdpi.com The introduction of halo, methoxy, and amino groups at various positions has been linked to anticancer, antimicrobial, and antimalarial properties. pnrjournal.com
| Position on Quinazoline Ring | Substituent Type/Group | Observed Impact on Biological Activity | Source |
|---|---|---|---|
| C-6 and C-7 | Various, including methoxy and morpholino-propoxy | Crucial for multi-kinase inhibition and antiproliferative activity. | mdpi.comresearchgate.net |
| C-7 | Bulkier substituents | Favorable for EGFR inhibitory activity. | nih.gov |
| N-3 | Various | Important for anti-Toxoplasma gondii activity. | nih.govacs.org |
| C-2 and C-4 | Disubstitution with various groups | Associated with high anti-influenza virus activity. | mdpi.com |
The electronic and steric properties of substituents on the quinazoline ring significantly dictate the structure-activity relationship. Quantitative Structure-Activity Relationship (QSAR) studies have provided insights into how these properties can be tuned to enhance biological efficacy.
Electronic descriptors, such as the net atomic charge on specific atoms of the quinazoline ring, are critical predictors of anticancer activity. For example, the net atomic charge of the C6 carbon is influenced by substituents at other positions, and modulating this charge can affect the compound's potency. orientjchem.org Studies have suggested that small, electron-withdrawing groups at certain positions can increase activity. orientjchem.org Conversely, the presence of electron-donating groups may increase the energy of the Highest Occupied Molecular Orbital (HOMO), which can correlate with enhanced biological activity. orientjchem.org The rigidity of the quinazoline system, when combined with flexible side chains, is a key aspect of its interaction with biological targets. Modifications that alter the electronic landscape, such as the introduction of electron-rich or electron-deficient groups, can impact binding affinity and subsequent biological response. nih.gov
Steric factors also play a pivotal role. As mentioned previously, bulkier substituent groups at the C-7 position of the quinazoline core are favorable for EGFR inhibitory activity, suggesting that the size and spatial arrangement of the substituent are critical for fitting into the target's binding site. nih.gov The interplay between electronic and steric effects is fundamental in designing quinazoline derivatives with optimized activity. researchgate.net
Role of the Piperazin-1-ylethyl Moiety in Modulating Biological Activity
The piperazin-1-ylethyl moiety is a common and vital component in many biologically active quinazoline derivatives. researchgate.net The piperazine (B1678402) ring itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to improve pharmacokinetic properties, such as water solubility, and to serve as a versatile linker for introducing various functional groups. researchgate.netnih.gov
The integrity of the piperazine ring is often essential for maintaining the biological activity of quinazoline analogues. Studies involving the replacement of the piperazine ring with other cyclic or acyclic moieties have consistently demonstrated the importance of this specific heterocycle.
For example, replacing the piperazine ring with a morpholine (B109124) or piperidine (B6355638) group in certain quinazoline derivatives led to less potent EGFR inhibitors and a significant decrease or complete loss of cytotoxic activity. nih.govnih.gov Further research on anti-influenza compounds showed that modifying the piperazine ring, for instance by substituting it with a flexible ethylenediamine (B42938) group or a rigid 2,5-diazabicyclo[2.2.1]heptane system, resulted in analogues that were less active than the parent compound, nucleozin. plos.org This loss of activity highlights the necessity of the piperazine ring for maintaining the desired pharmacological effect in these specific scaffolds. plos.org The disubstituted nature of the piperazine ring, with nitrogen atoms at the 1 and 4 positions, is key to its biological function. researchgate.net
| Original Moiety | Replacement Moiety | Impact on Biological Activity | Source |
|---|---|---|---|
| Piperazine | Morpholine | Decreased EGFR inhibitory activity and cytotoxicity. | nih.govnih.gov |
| Piperazine | Piperidine | Decreased EGFR inhibitory activity and cytotoxicity. | nih.govnih.gov |
| Piperazine | Ethylenediamine (flexible) | Reduced anti-influenza activity compared to parent compound. | plos.org |
| Piperazine | 2,5-diazabicyclo[2.2.1]heptane (rigid) | Reduced anti-influenza activity compared to parent compound. | plos.org |
The terminal nitrogen atom (N-4) of the piperazine ring is a common site for introducing further chemical diversity, which can significantly modulate the biological activity of the parent compound. The substituents at this position can influence properties such as target binding, selectivity, and pharmacokinetics.
SAR investigations have revealed that placing substituents on the piperazine unit is important for inhibitory activity. nih.gov For example, the presence of a 4-fluorobenzyl group on the piperazine moiety was identified as a crucial functional group for the anticancer activity of certain ursolic acid derivatives. nih.gov In another study, the introduction of a 4-methyl-piperazine-containing residue at the C-7 position of the quinazoline core (via a linker) yielded the highest inhibitory activity toward EGFR. nih.gov This was attributed to the capability of the substituted piperazine to form an ionic bond with carboxyl residues in the target's structure. nih.gov These findings confirm that terminal substitutions on the piperazine nitrogen are a powerful tool for fine-tuning the biological activity of 2-(1-Piperazin-1-ylethyl)quinazoline analogues.
Conformational Analysis and Flexibility of this compound Derivatives
The piperazine ring typically adopts a chair conformation to minimize steric strain. For substituted piperazines, the substituent's orientation (axial or equatorial) can significantly influence the molecule's biological activity. Studies on 1-acyl and 1-aryl 2-substituted piperazines have shown a preference for the axial conformation. nih.gov This axial orientation can place key pharmacophoric features, such as nitrogen atoms, in a specific spatial arrangement that may be optimal for receptor binding. nih.gov
Flexibility in these derivatives arises from several points of rotation:
The bond connecting the quinazoline ring to the ethyl group.
The bond between the ethyl group and the piperazine ring.
The C-N bonds within the piperazine ring, allowing for ring-flipping between chair and boat conformations.
The energy barriers to rotation around these bonds dictate the molecule's ability to adopt different conformations. For instance, research on axially chiral quinazolin-4-ones has quantified the energy barriers to rotation about the N-C aryl bond, which are influenced by the size of substituents on the aryl ring. researchgate.net While this pertains to a different part of the quinazoline core, it highlights that steric factors significantly impact the rotational freedom and conformational stability of quinazoline derivatives. researchgate.net The ethyl linker in this compound provides considerable flexibility, allowing the piperazine moiety to orient itself in various positions relative to the quinazoline plane.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on quinazoline derivatives underscore the importance of the molecule's 3D structure for its biological activity. nih.govrsc.org These models, which correlate the biological activity of compounds with their spatial properties (like steric and electrostatic fields), demonstrate that specific conformations are required for optimal target interaction. nih.gov The success of 3D-QSAR models in predicting the activity of new quinazoline derivatives confirms that both the shape and the flexibility of the side chain are critical components of the SAR. nih.govrsc.org
Hybridization Strategies and Their Contributions to SAR
Molecular hybridization is a widely used strategy in medicinal chemistry to design new ligands by combining two or more pharmacophores into a single molecule. researchgate.net This approach aims to improve potency, overcome drug resistance, or create compounds with multi-target activity. nih.govresearchgate.net The quinazoline scaffold is a common component in hybridization strategies due to its broad range of pharmacological activities. elsevierpure.com
The development of quinazoline hybrids involves covalently linking the quinazoline core to another biologically active moiety. This has led to the creation of diverse derivatives with enhanced or novel therapeutic properties. researchgate.netresearchgate.net
Examples of Hybridization Strategies:
Quinazoline-Diarylether Hybrids: A series of quinazolin-4(3H)-one derivatives were synthesized by combining the quinazolinone scaffold with a diarylether fragment and a piperazine ring. nih.gov SAR studies of these hybrids revealed that the substituent at the N-3 position of the quinazolinone ring is crucial for their anti-Toxoplasma gondii activity. nih.gov
Quinazolinone-Oxadiazole/Triazole Hybrids: Researchers have designed hybrids linking 2-substituted quinazolinones with 2-phenyloxadiazole or triazole moieties. nih.gov In the oxadiazole series, analogues with a propyl substitution at the 2nd position of the quinazolinone showed potent anti-cancer activity. nih.gov
Quinazoline-Indolinone Hybrids: By linking a 2-methylquinazolin-4(3H)-one with an indolin-2-one through an imine linkage, novel hybrids were created. nih.gov The SAR analysis indicated that N-substitution on the indolin-2-one component is essential for anti-proliferative activity against several human cancer cell lines. nih.gov More recent work has produced quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors for cancer treatment. ignited.in
Quinazoline-Chalcone Hybrids: A series of quinazoline-chalcone hybrids were evaluated for antiparasitic activity. The SAR indicated that the specific substitution patterns on both the quinazoline and chalcone (B49325) portions were critical for the inhibition of beta-hematin formation. elsevierpure.com
Quinazoline-Sulfonamide Hybrids: Combining the quinazolinone core with a sulfonamide moiety has yielded compounds with antibacterial properties. researchgate.net
The table below summarizes the contributions of different hybridized moieties to the biological activity of the quinazoline scaffold.
| Hybrid Moiety | Linker Type | Key SAR Findings | Resulting Biological Activity |
| Diarylether | Piperazine | Substituent at N-3 position of quinazolinone is important. | Antiparasitic (Anti-Toxoplasma gondii) nih.gov |
| Oxadiazole | Direct/Alkyl | Propyl substitution at C-2 of quinazolinone is potent. | Anticancer nih.gov |
| Indolin-2-one | Imine | N-substitution on the indolin-2-one is essential. | Anticancer nih.gov |
| Chalcone | Amino | Substitution patterns on both pharmacophores are critical. | Antiparasitic elsevierpure.com |
| Sulfonamide | Glycine amino acid | Varied substitutions led to active antibacterial agents. | Antibacterial researchgate.net |
Molecular Interactions and Mechanistic Elucidation Research Focus
Identification and Characterization of Molecular Targets for 2-(1-Piperazin-1-ylethyl)quinazoline Analogues
Analogues of this compound have been investigated against a wide array of biological targets. The core quinazoline (B50416) structure, coupled with the versatile piperazine (B1678402) moiety, allows for extensive chemical modification, leading to compounds with affinities for various enzymes, receptors, and nucleic acid structures.
The quinazoline scaffold is a well-established pharmacophore in the design of enzyme inhibitors, particularly protein kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibition: A significant body of research has focused on quinazoline derivatives as inhibitors of EGFR, a receptor tyrosine kinase often implicated in cancer. nih.govmdpi.com Certain novel quinazoline derivatives incorporating a piperazine moiety have demonstrated potent antiproliferative activities against various cancer cell lines. For instance, the compound N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-yl)piperazin-1-yl)acetamide showed significant cytotoxic and apoptosis-inducing effects, comparable to the known EGFR inhibitor gefitinib. researchgate.net Docking studies of these derivatives have confirmed their ability to bind within the EGFR kinase domain, suggesting this as a plausible mechanism for their anticancer effects. nih.govresearchgate.net
Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition: The 4-piperazin-1-yl-quinazoline template has been successfully utilized to develop potent and selective inhibitors of PDGFR phosphorylation. nih.gov Derivatives such as 4-[4-(N-Substituted-thio-carbamoyl)-1-piperazinyl]-6-methoxy-7-alkoxyamino-quinazolines have been identified as effective inhibitors in this class. nih.gov
Cyclooxygenase (COX) Inhibition: While research on direct inhibition of COX enzymes by this compound analogues is less extensive, related quinoline-linked pyrimidine (B1678525) derivatives have been investigated as potential COX inhibitors. researchgate.net Computational studies on these related structures suggest strong binding affinities to COX enzymes, indicating that the broader quinazoline/quinoline (B57606) scaffold holds potential for the development of anti-inflammatory agents targeting this pathway. researchgate.net
The table below summarizes the inhibitory activities of selected quinazoline-piperazine analogues against various enzymes.
| Compound Class | Target Enzyme | Activity | Reference |
| Quinazolinone-benzyl piperidine (B6355638) derivatives | EGFR | Moderate antiproliferative activity | nih.gov |
| Quinazoline-piperazine acetamide (B32628) derivatives | EGFR | Potent antiproliferative and pro-apoptotic activity | researchgate.net |
| 4-Piperazin-1-yl-quinazoline thioureas | PDGFR | Potent and selective inhibition of phosphorylation | nih.gov |
The versatile structure of quinazoline-piperazine compounds allows them to interact with various G-protein-coupled receptors (GPCRs), which are crucial targets in neuropharmacology and other therapeutic areas.
Serotonin (B10506) and Dopamine (B1211576) Receptors: In the search for new treatments for schizophrenia, multi-target ligands based on piperazine scaffolds have been developed. nih.gov These compounds are designed to interact with a specific profile of receptors, including dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. This research highlights the potential of the piperazine moiety, when attached to various scaffolds, to confer affinity for key neurotransmitter receptors. nih.gov
Adrenergic Receptors: Quinazolinone derivatives containing an arylpiperazine moiety have been designed and synthesized as α₁-adrenoceptor antagonists. nih.gov Compounds from this class displayed potent hypotensive and α₁-blocking activity, with molecular modeling studies supporting their interaction with the α₁-adrenoceptor. nih.gov The 4-amino-6,7-dimethoxyquinazoline scaffold, which is central to the well-known α₁-blocker prazosin, often incorporates a piperazine ring, underscoring the importance of this combination for adrenergic receptor antagonism. researchgate.net
Adenosine (B11128) Receptors: Recent studies have identified 2-aminoquinazoline (B112073) derivatives as potent antagonists for the adenosine A₂A receptor (A₂AR), a target for neurodegenerative diseases and cancer. nih.gov The introduction of aminoalkyl chains containing tertiary amines, such as piperidine (structurally related to piperazine), at the C2-position was shown to enhance antagonist activity and improve solubility. nih.gov
Beyond protein targets, certain quinazoline analogues have been shown to interact with nucleic acid secondary structures.
G-quadruplex DNA: G-quadruplexes are four-stranded DNA structures found in telomeres and gene promoter regions, and they represent emerging targets for cancer therapy. nih.gov Computational models have been used to study the stacking interactions between quinazoline analogues and G-quadruplexes. nih.gov These studies suggest that the genotoxicity of some quinazoline derivatives in cancer cells may be related to their interference with G-quadruplex regulatory mechanisms rather than metabolic activation. The stabilization energies of these heterocyclic ligands when complexed with G-quadruplexes have been computed and correlate with observed biological activity. nih.gov
Computational Docking Studies for Ligand-Target Binding Modes
Molecular docking is a critical tool for understanding the interactions between quinazoline-piperazine ligands and their biological targets at an atomic level. ukaazpublications.com These studies provide insights into the binding orientation, key interactions, and the energetic favorability of the ligand-target complex.
Docking studies have successfully predicted the binding modes of quinazoline-piperazine derivatives in the active sites of various proteins.
For EGFR inhibitors , docking simulations place the quinazoline core within the ATP-binding pocket of the kinase domain. nih.govresearchgate.net Key interactions typically involve hydrogen bonds between the quinazoline nitrogen atoms and crucial residues in the hinge region of the enzyme. The piperazine moiety and its substituents often extend towards the solvent-exposed region, where they can form additional interactions that enhance binding affinity and selectivity. researchgate.net
In studies of α₁-adrenoceptor antagonists , the piperazinyl quinazoline scaffold occupies the orthosteric ligand-binding pocket. researchgate.net Specific hydrophobic interactions between the quinazoline moiety and residues like L314 have been observed in models of the α₁B-AR. researchgate.net
For ligands targeting G-quadruplex DNA , computational models focus on the stacking interactions between the planar quinazoline ring system and the guanine (B1146940) quartets that form the core of the G-quadruplex structure. nih.gov
Computational models provide quantitative estimates of binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol). These values help in prioritizing compounds for synthesis and experimental testing.
In a study on 2-piperazin-1-yl-quinazolines as inhibitors of platelet aggregation, a correlation was observed between the experimentally determined affinity for the αIIbβ3 integrin and the calculated docking scores. nih.gov Similarly, for potential COX inhibitors, docking studies have predicted binding affinities for designed compounds, with some showing values comparable to known drugs like Ibuprofen. researchgate.net These energetic calculations are crucial for elucidating the structure-activity relationships (SAR) within a series of analogues, guiding the optimization of the lead compounds for improved potency and selectivity.
The table below provides examples of predicted binding energies for quinazoline-related compounds against their targets.
| Compound Class | Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Quinoline-linked pyrimidine derivative | COX-1 | -7.7 | Tyr385 | researchgate.net |
| 2-Piperazin-1-yl-quinazoline analogue | αIIbβ3 integrin | (Docking scores correlated with affinity) | N/A | nih.gov |
Cellular and Subcellular Mechanisms of Action in Research Models
The quinazoline scaffold, particularly when functionalized with a piperazine moiety, has been the subject of extensive research to elucidate its mechanisms of action at the cellular and subcellular levels. Studies on derivatives of this compound have revealed a range of biological activities, from modulating critical signaling pathways to influencing protein trafficking and inducing programmed cell death. These investigations provide a mechanistic basis for the therapeutic potential of this class of compounds in various disease models.
Modulation of Cellular Signaling Pathways
Derivatives of the quinazoline-piperazine scaffold have been shown to modulate key cellular signaling pathways implicated in inflammation and cell proliferation.
Inhibition of Cytokine Signaling: In research on inflammatory skin conditions, a quinazoline derivative, SH-340, was found to suppress the signaling pathway mediated by Interleukin-4 (IL-4) and Interleukin-13 (IL-13). nih.gov The compound was observed to inhibit the phosphorylation of STAT6, a crucial downstream transcription factor in the IL-4/IL-13 pathway. nih.gov This inhibition suggests a mechanism for alleviating inflammation by interrupting Th2 cytokine-mediated signaling in human keratinocytes. nih.govnih.gov
Inhibition of Receptor Tyrosine Kinases: Certain 4-piperazin-1-yl-quinazoline derivatives have been identified as potent and selective inhibitors of the platelet-derived growth factor (PDGF) receptor. nih.gov These compounds function by blocking the phosphorylation of the receptor, a critical step in the activation of downstream signaling cascades that drive cell proliferation. nih.gov
Induction of Cell Differentiation (e.g., Keratinocytes)
Research has demonstrated the capacity of specific quinazoline derivatives to promote cell differentiation, particularly in skin cells. The compound SH-340 was shown to induce the differentiation of human primary keratinocytes. nih.gov
Mechanistically, treatment with this derivative led to a significant increase in the gene expression of factors associated with both initial and terminal keratinocyte differentiation and skin barrier function. nih.gov Key markers that were upregulated include:
Keratin 1 (KRT1)
Keratin 2 (KRT2)
Keratin 10 (KRT10)
Involucrin (IVL)
Loricrin (LOR)
Claudin 1 (CLDN1)
Filaggrin (FLG)
OVO-like 1 (OVOL1)
This induction of differentiation suggests a potential for such compounds to restore skin barrier function. nih.govnih.gov Morphological changes in the keratinocytes, including slower growth and an increase in cell size, were consistent with a shift towards a differentiated phenotype. nih.gov
Cell Cycle Arrest and Apoptosis Induction in Research Models
A significant area of investigation for quinazoline-piperazine derivatives is their effect on cancer cell proliferation, frequently through the induction of cell cycle arrest and apoptosis. researchgate.net Various derivatives have demonstrated the ability to halt the cell cycle at different phases and trigger programmed cell death in diverse cancer cell lines. mdpi.comnih.govmdpi.com
For instance, the derivative 04NB-03 was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in hepatocellular carcinoma (HCC) cells in a manner dependent on concentration and time. nih.gov The mechanism was linked to the accumulation of endogenous reactive oxygen species (ROS), as scavenging the ROS reversed these effects. nih.gov Another study on a 2,4-diaminoquinazoline derivative, compound 8d, showed it induced S phase arrest in A549 lung cancer cells. mdpi.com Similarly, compound 5d, a 2-Sulfanylquinazolin-4(3H)-one derivative, arrested the cell cycle at the S phase and significantly induced apoptosis in HepG2 liver cancer cells. mdpi.com The apoptotic effect of 5d was associated with the upregulation of pro-apoptotic genes like Caspase-3, Caspase-9, and Bax, and the downregulation of the anti-apoptotic gene Bcl-2. mdpi.com
Table 1: Effects of Quinazoline-Piperazine Derivatives on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect on Cell Cycle | Apoptosis Induction | Associated Mechanism |
|---|---|---|---|---|
| 04NB-03 | Hepatocellular Carcinoma (HCC) | G2/M Phase Arrest | Yes | ROS accumulation |
| Compound 8d | A549 (Lung Cancer) | S Phase Arrest | Not specified | PAK4 Inhibition |
| Compound 5d | HepG2 (Liver Cancer) | S Phase Arrest | Yes | Upregulation of Caspase-3/9, Bax; Downregulation of Bcl-2 |
| Compound C9 | A549 (Lung), PC-3 (Prostate) | Not specified | Yes | Not specified |
Regulation of Regulated Cell Death Pathways (e.g., Ferroptosis)
Emerging research indicates that quinazoline-based compounds can influence regulated cell death pathways beyond apoptosis, such as ferroptosis. Ferroptosis is a form of iron-dependent cell death characterized by the accumulation of lipid peroxides. nih.gov
A study on a chiral Iridium(III)-phenylquinazolinone complex, Λ-IrPPQ, demonstrated its ability to enhance ferroptosis in pancreatic cancer cells. rsc.org The mechanism involved the specific binding and inhibition of metallothionein-1 (MT1). rsc.org This action sensitized the cancer cells to ferroptosis, leading to a cascade of events including a burst of reactive oxygen species, lipid peroxidation, depletion of glutathione, and the inactivation of Ferroptosis Suppressor Protein-1 (FSP1). rsc.org While this study used a metal complex of a quinazolinone, it highlights a novel mechanistic avenue for quinazoline-based structures in regulating non-apoptotic cell death.
Impact on Protein Folding and Trafficking (e.g., CFTR)
A key mechanistic finding for a derivative of this compound is its role as a "chemical chaperone" in rescuing misfolded proteins. This has been extensively studied in the context of cystic fibrosis (CF), a disease most commonly caused by the ΔF508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. nih.gov This mutation leads to a misfolded protein that is retained in the endoplasmic reticulum and subsequently degraded. nih.govacs.org
The novel quinazoline derivative, CFcor-325 (4-cyclohexyloxy-2-{1-[4-(4-methoxy-benzenesulfonyl)piperazin-1-yl]ethyl}quinazoline), has been shown to rescue the ΔF508 CFTR mutant. nih.govacs.org Incubation of cells expressing ΔF508 CFTR with low micromolar concentrations of CFcor-325 resulted in the maturation of the protein and its delivery as a functional molecule to the cell surface. nih.govacs.org This compound acts as a pharmacological chaperone, promoting the correct folding of the mutant protein. nih.gov The effect was not limited to the ΔF508 mutation, as CFcor-325 also rescued other misprocessed CFTR mutants. nih.govacs.org
Table 2: Rescue of Misfolded CFTR Mutants by CFcor-325
| CFTR Mutant | Effect of CFcor-325 | Outcome | Cell Model |
|---|---|---|---|
| ΔF508 | Rescue of misprocessed protein | Maturation and delivery to cell surface | BHK cells |
| R258G | Rescue of misprocessed protein | Functional protein restoration | BHK or HEK 293 cells |
| S945L | Rescue of misprocessed protein | Functional protein restoration | BHK or HEK 293 cells |
| H949Y | Rescue of misprocessed protein | Functional protein restoration | BHK or HEK 293 cells |
Preclinical Biological Activity Assessment in Research Models
Antimicrobial Research Applications
Derivatives of the 2-(piperazin-1-yl)quinazoline scaffold have demonstrated a broad spectrum of antimicrobial activities in laboratory settings. Researchers have investigated these compounds against various pathogens, including bacteria, fungi, parasites, and viruses.
Antibacterial Activity in In Vitro Models
The antibacterial potential of quinazoline-piperazine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria, as well as mycobacteria.
Staphylococcus aureus : A series of novel 4-piperazinylquinoline hybrid derivatives were tested for their activity against Staphylococcus aureus. mdpi.com Notably, some compounds showed promising activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.9 to 7.8 μM. mdpi.com Another study synthesized quinazolinone-piperazine hybrid derivatives and found that compounds PRP7A6, PRP7A8, and PRP7A11 exhibited the strongest antimicrobial effects against pathogenic microorganisms, including S. aureus. galaxypub.co Furthermore, research on oxadiazole- and piperazine-integrated quinazoline (B50416) derivatives revealed potent activities against Gram-positive bacteria, including multidrug-resistant clinical isolates of S. aureus. researchgate.net Specifically, derivatives with trifluoromethyl, hydroxy, and methoxy (B1213986) groups on the piperazine (B1678402) ring showed high activity, with MIC levels between 2 and 8 μg/mL against S. aureus. researchgate.net
Escherichia coli : Quinazolinone–piperazine hybrid derivatives have been tested against E. coli, showing significant antimicrobial activity. galaxypub.co In a study of researchgate.netresearchgate.netmdpi.comtriazolo[4,3-c]quinazoline linked with piperazine scaffolds, a derivative containing a 4-chlorophenyl group (8e) showed good activity against Gram-negative bacteria, which includes E. coli. journalcra.com
Mycobacterium tuberculosis : A library of piperazine-linked quinazoline derivatives was synthesized and evaluated for inhibitory activity against Mycobacterium tuberculosis H37Rv. scispace.comrsc.org Several compounds (8b, 8e, 8f, 8m, 8n, and 8v) demonstrated potent anti-mycobacterial activity with MIC values ranging from 2–16 μg/mL. scispace.comrsc.org Other studies have also highlighted that quinazoline-based derivatives are a potent scaffold for targeting tuberculosis. researchgate.netnih.govresearchgate.net
Table 1: In Vitro Antibacterial Activity of 2-(Piperazin-1-yl)quinazoline Derivatives
| Compound/Derivative Class | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 4-Piperazinylquinoline Hybrids | Staphylococcus aureus | 3.9–7.8 μM | mdpi.com |
| Oxadiazole-piperazine quinazolines | Staphylococcus aureus | 2–8 µg/mL | researchgate.net |
| Methoxy-piperazine quinazoline (7i) | Methicillin-resistant S. aureus | 1 µg/mL | researchgate.net |
| Methoxy-piperazine quinazoline (7i) | Quinolone-resistant S. aureus | 4 µg/mL | researchgate.net |
| researchgate.netresearchgate.netmdpi.comtriazolo[4,3-c]quinazoline (8e) | Escherichia coli | Active | journalcra.com |
| Piperazine-linked quinazolines (8b, 8e, 8f, 8m, 8n, 8v) | Mycobacterium tuberculosis H37Rv | 2–16 µg/mL | scispace.comrsc.org |
| Benzimidazo[1,2-c]quinazoline (b) | Mycobacterium tuberculosis | 0.78 µg/mL | researchgate.net |
Antifungal Activity in In Vitro Models
The antifungal properties of this chemical family have been primarily investigated against Candida albicans.
Candida albicans : Studies on quinazolinone–piperazine hybrid derivatives have shown that they possess significant antifungal activity against C. albicans. galaxypub.co Some research has focused on the discovery of quinazolinone-based fungal efflux pump inhibitors that can potentiate the effects of existing antifungal drugs like fluconazole (B54011). nih.gov A piperazinyl quinoline (B57606) was identified as a chemosensitizer that could reverse fluconazole resistance in a C. albicans clinical isolate without having intrinsic antifungal activity on its own. nih.gov This suggests a potential role for these compounds in overcoming drug resistance in fungal pathogens. nih.gov
Table 2: In Vitro Antifungal Activity of 2-(Piperazin-1-yl)quinazoline Derivatives
| Compound/Derivative Class | Target Organism | Activity | Reference |
|---|---|---|---|
| Quinazolinone-piperazine Hybrids | Candida albicans | Significant Antifungal Activity | galaxypub.co |
| Piperazinyl quinoline (Probe ML189) | Fluconazole-resistant C. albicans | Chemosensitizer, reverses resistance | nih.gov |
| Quinazolinone derivatives | Candida albicans | Efflux pump inhibitors | nih.gov |
Antiparasitic Activity in Preclinical Models
The quinazoline-piperazine scaffold has been explored for its efficacy against several protozoan parasites.
Toxoplasma gondii : A series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives were synthesized and tested for their activity against T. gondii tachyzoites in vitro. researchgate.netnih.govacs.org Among the synthesized compounds, derivatives 11 and 18 were the most potent, with IC50 values of 6.33 μM and 5.94 μM, respectively. nih.govacs.org These compounds also showed low cytotoxicity. nih.govacs.org Further in vivo studies in a murine model showed that these compounds could significantly reduce the parasitic load compared to the control group. nih.govacs.org
Leishmania donovani : Research into 4-(hetero)aryl-2-piperazino quinazolines revealed significant antileishmanial activity. researchgate.net The replacement of an indole (B1671886) moiety with a 2,3,5-trimethoxybenzene ring on the quinazoline structure markedly enhanced activity against L. donovani. researchgate.net However, another study on two new series of quinazolinone derivatives found they demonstrated poor antileishmanial growth inhibition against L. donovani and L. major species. nih.gov
Plasmodium species : Hybrid molecules combining quinoline and piperazine have been investigated for their antimalarial properties against Plasmodium falciparum. mdpi.comnih.gov Many of these hybrid compounds displayed IC50 values below 1 µM against both chloroquine-sensitive and resistant strains of the parasite. mdpi.com
Table 3: Preclinical Antiparasitic Activity of 2-(Piperazin-1-yl)quinazoline Derivatives
| Compound/Derivative Class | Target Organism | Activity (IC50) | Reference |
|---|---|---|---|
| 2-(Piperazin-1-yl)quinazolin-4(3H)-one (Compound 11) | Toxoplasma gondii | 6.33 µM | nih.govacs.org |
| 2-(Piperazin-1-yl)quinazolin-4(3H)-one (Compound 18) | Toxoplasma gondii | 5.94 µM | nih.govacs.org |
| 4-Aminoquinoline-pyrimidine hybrids | Plasmodium falciparum | 0.13–0.14 µM | mdpi.com |
| 4-(Hetero)aryl-2-piperazino quinazolines | Leishmania donovani | Active | researchgate.net |
Antiviral Activity in Research Models
The antiviral potential of quinazoline derivatives containing a piperazine moiety has been explored against viruses such as Bovine Viral Diarrhea Virus (BVDV) and influenza.
Bovine Viral Diarrhea Virus (BVDV) : BVDV is often used as a surrogate model for the hepatitis C virus. ankara.edu.tr A study focused on the design and optimization of quinazoline derivatives as non-nucleoside inhibitors of BVDV. nih.govfrontiersin.orgnih.govresearchgate.net The compound 2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanol was identified as a potent inhibitor with a 50% effective concentration (EC50) of 1.7 ± 0.4 μM. nih.govfrontiersin.orgnih.govresearchgate.net This compound was found to inhibit the viral RNA-dependent RNA polymerase (RdRp). nih.gov
Influenza : Novel 2,4-disubstituted quinazoline derivatives have been designed and synthesized as anti-influenza A virus agents. sci-hub.se Many of these compounds exhibited potent in vitro activity against the influenza A/WSN/33 virus (H1N1) with low cytotoxicity. sci-hub.se Specifically, compounds 10a5 and 17a showed IC50 values of 3.70–4.19 μM. sci-hub.se Another study on substituted quinoline derivatives containing piperazine moieties also reported potent anti-IAV activity, with compound 9b showing broad-spectrum antiviral activity (IC50: 0.88-6.33 μM). nih.gov
Table 4: Antiviral Activity of 2-(Piperazin-1-yl)quinazoline Derivatives
| Compound/Derivative Class | Target Virus | Activity (EC50/IC50) | Reference |
|---|---|---|---|
| 2-[4-(2-Phenylquinazolin-4-yl)piperazin-1-yl]ethanol | Bovine Viral Diarrhea Virus (BVDV) | EC50: 1.7 µM | nih.govfrontiersin.orgnih.govresearchgate.net |
| 2,4-Disubstituted quinazoline (10a5) | Influenza A/WSN/33 (H1N1) | IC50: 3.70 µM | sci-hub.se |
| 2,4-Disubstituted quinazoline (17a) | Influenza A/WSN/33 (H1N1) | IC50: 4.19 µM | sci-hub.se |
| Substituted quinoline-piperazine (9b) | Influenza A Virus (IAV) | IC50: 0.88–6.33 µM | nih.gov |
Anticancer and Antiproliferative Research Investigations
The quinazoline core is a well-established pharmacophore in anticancer drug discovery, and its combination with a piperazine moiety has been a fruitful area of research for developing new antiproliferative agents. mdpi.com
In Vitro Cytotoxicity and Growth Inhibition in Cancer Cell Lines
A multitude of studies have reported the synthesis and in vitro evaluation of quinazoline-piperazine derivatives against a wide array of human cancer cell lines.
One study synthesized a series of novel quinazoline derivatives containing piperazine analogs and found potent antiproliferative activities against A549 (lung), HepG2 (liver), K562 (leukemia), and PC-3 (prostate) cancer cells. researchgate.net The derivative C9 showed excellent activity, comparable to the control drug gefitinib. researchgate.net Another investigation into 4-(4-substituted piperazine)-5,6,7-trialkoxy quinazoline derivatives found that most compounds showed inhibitory activities against tumor cell proliferation. nih.gov
A novel series of quinazoline derivatives carrying a substituted-sulfonamide moiety was synthesized and evaluated for cytotoxic activity. nih.gov Compounds 4d and 4f exhibited remarkable antiproliferative activity against MCF-7 (breast), A549 (lung), LoVo (colon), and HepG2 (liver) cells, with IC50 values in the low micromolar range. nih.gov For instance, compound 4d had an IC50 of 2.5 µM against MCF-7 cells. nih.gov
Table 5: In Vitro Cytotoxicity of 2-(Piperazin-1-yl)quinazoline Derivatives in Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Quinazoline-piperazine analog (C9) | A549 (Lung) | Potent Activity | researchgate.net |
| Quinazoline-piperazine analog (C9) | PC-3 (Prostate) | Potent Activity | researchgate.net |
| Diarylamide-substituted quinazoline (42) | HT-29 (Colon) | 0.13 µM | mdpi.com |
| Diarylamide-substituted quinazoline (42) | MCF-7 (Breast) | 0.56 µM | mdpi.com |
| Quinazoline-sulfonamide (4d) | MCF-7 (Breast) | 2.5 µM | nih.gov |
| Quinazoline-sulfonamide (4d) | A549 (Lung) | 5.6 µM | nih.gov |
| Quinazoline-sulfonamide (4d) | LoVo (Colon) | 6.87 µM | nih.gov |
| Quinazoline-sulfonamide (4d) | HepG2 (Liver) | 9 µM | nih.gov |
| Quinazoline-sulfonamide (4f) | MCF-7 (Breast) | 5 µM | nih.gov |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 (Liver) | 3.3 µg/mL | nih.gov |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 (Breast) | 3.1 µg/mL | nih.gov |
Based on a comprehensive search of available scientific literature, there is no specific research data for the chemical compound 2-(1-Piperazin-1-ylethyl)quinazoline corresponding to the detailed outline provided. The search results contain information on the broader class of quinazoline and quinazolinone derivatives, including various compounds that incorporate a piperazine moiety. However, none of the retrieved studies specifically investigate the in vitro anti-migration and anti-colony formation, in vivo antitumor efficacy, anti-inflammatory properties, antioxidant capacity, or other biological activities of this compound.
The provided search results discuss the biological activities of other, structurally distinct quinazoline derivatives. For instance, research has been conducted on:
Other Quinazoline-Piperazine Hybrids: Studies on different molecules that combine quinazoline and piperazine rings show various biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. researchgate.netnih.govijpras.com
General Quinazoline Scaffolds: Reviews and research papers cover the wide range of pharmacological activities associated with the quinazoline nucleus, such as anticancer, anti-inflammatory, and antioxidant properties. nih.govmdpi.commdpi.comnih.gov
Quinazolinone Derivatives: Research into quinazolinone compounds has explored their potential in inhibiting cancer cell wound healing and inducing apoptosis. rdd.edu.iq
While this body of research highlights the potential of the quinazoline scaffold in medicinal chemistry, it does not provide the specific data required to generate an article solely focused on this compound. The user's strict instructions to focus exclusively on this compound and not introduce information on other examples cannot be fulfilled due to the absence of specific research on this molecule in the public domain.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed findings for each specified section and subsection.
Derivatization and Lead Optimization Strategies in 2 1 Piperazin 1 Ylethyl Quinazoline Research
Synthetic Exploration of Structural Variations
The synthesis of derivatives based on the 2-(1-piperazin-1-ylethyl)quinazoline core often involves multi-step reaction sequences, allowing for extensive exploration of structural diversity. A common strategy begins with the synthesis of a substituted quinazoline (B50416) core, followed by the introduction of the piperazine (B1678402) moiety.
One facile method for creating quinazolinone derivatives involves a one-pot condensation reaction that generates the amine in situ using ammonia (B1221849). nih.gov The resulting 2-arylquinazolinones can then be chlorinated using phosphoryl chloride (POCl₃) to produce 2-aryl-4-chloroquinazoline intermediates. nih.gov These intermediates are reactive towards nucleophilic substitution by piperazine, yielding 2-aryl-4-(piperazin-1-yl)quinazolines. nih.gov Further modifications can be made by coupling carboxylic acids to the free amine of the piperazine ring using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), leading to a diverse library of amide derivatives. nih.gov
Variations are not limited to the piperazine side chain. The quinazoline ring itself can be substituted at various positions to explore structure-activity relationships (SAR). For instance, quinazoline derivatives with different substituents at the 6 and 7-positions have been synthesized to probe their effects on biological activity. researchgate.net The synthesis of these compounds can start from appropriately substituted materials like 3-hydroxy-4-methoxybenzaldehyde, which undergoes a series of reactions including etherification, oximation, nitration, and cyclization to build the substituted quinazoline core before the addition of the piperazine group. researchgate.net
Another approach involves the hybridization of the quinazolin-4(3H)-one scaffold with other biologically active fragments, such as a diarylether and a piperazine ring, to create novel derivatives. nih.govacs.org This strategy aims to combine the pharmacophoric features of different molecules to enhance a desired biological effect.
The following table summarizes some of the synthetic strategies employed in the derivatization of the quinazoline-piperazine scaffold:
| Starting Material | Key Intermediates | Reagents and Conditions | Final Product Type |
| Anthranilic acid derivatives | 2-Arylquinazolinones, 2-Aryl-4-chloroquinazolines | POCl₃, Piperazine, Carboxylic acids, HATU | 2-Aryl-4-(piperazin-1-yl)quinazoline amides nih.gov |
| 3-Hydroxy-4-methoxybenzaldehyde | 3-(3-chloropropoxy)-4-methoxybenzonitrile | 1-bromo-3-chloropropane, NH₂OH·HCl, Nitric acid | 6,7-disubstituted 4-(piperazin-1-yl)quinazolines researchgate.net |
| 2-Mercapto-3H-quinazolin-4-one | - | Multistep reactions | Sulphonyl acetamide (B32628) analogues researchgate.net |
| Anthranilonitrile | 3-allylquinazoline-2(1H),4(3H)-dione, 2-bromomethyl-2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one | Allyl isocyanate, Bromine, Alkali | 2-(4-Benzylpiperazin-1-ylmethyl)-2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one researchgate.net |
Rational Drug Design Principles Applied to this compound Analogue Development
Rational drug design plays a pivotal role in the optimization of this compound analogues. By understanding the interactions between the compounds and their biological targets, researchers can make informed decisions to improve their properties.
Structure-activity relationship (SAR) studies are fundamental to this process. For example, in a series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives, it was found that hydrophobic aryl groups on the piperazine side chain were preferred for improved activity against Toxoplasma gondii. researchgate.net Molecular docking studies suggested that these compounds bind to the hydrophobic pocket of the ATP-binding cleft of TgCDPK1. researchgate.net In another study, the substituent at the N-3 position of the quinazolin-4(3H)-one ring was found to be important for anti-T. gondii activity. nih.govnih.gov
Co-crystallization of lead compounds with their target proteins provides invaluable structural information for rational design. For instance, the co-crystal structure of a 2-aminoquinazoline (B112073) derivative bound to the A₂A adenosine (B11128) receptor (A₂AR) revealed key interactions, such as hydrogen bonds with Asn253 and Glu169, and π-stacking with Phe168. nih.gov This information guided the SAR exploration at the 4-position of the quinazoline ring, identifying that 2-furanyl and 4-fluorophenyl groups were most compatible with the binding site. nih.gov
Computational methods are also extensively used. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for quinazolin-4(3H)-one analogues as EGFR inhibitors. nih.gov These models help to predict the activity of novel compounds and guide their design. nih.gov Molecular docking simulations are frequently employed to predict the binding modes of newly designed compounds and to understand the structural basis for their activity. nih.gov For example, docking studies of quinazolinone-benzyl piperidine (B6355638) derivatives with the EGFR kinase domain helped to rationalize their observed biological activities. nih.gov
The table below highlights key rational design principles applied to this class of compounds:
| Design Principle | Methodology | Application Example | Outcome |
| Structure-Activity Relationship (SAR) | Systematic modification of the chemical structure and evaluation of biological activity. | Introduction of hydrophobic aryl groups on the piperazine side chain. researchgate.net | Improved activity against Toxoplasma gondii. researchgate.net |
| Molecular Docking | Computational simulation of the binding of a ligand to a receptor. | Docking of quinazolinone derivatives into the active site of TgCDPK1. researchgate.net | Identification of key binding interactions in a hydrophobic pocket. researchgate.net |
| Co-crystallography | X-ray crystallography of a ligand-protein complex. | Co-crystallization of a 2-aminoquinazoline with the A₂A adenosine receptor. nih.gov | Revealed hydrogen bonding and π-stacking interactions guiding further design. nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Development of statistical models relating the 3D properties of molecules to their biological activity. | Modeling of quinazolin-4(3H)-one analogues as EGFR inhibitors. nih.gov | Design of novel compounds with predicted enhanced potency. nih.gov |
High-Throughput Screening and Virtual Screening in Discovery Programs
High-throughput screening (HTS) and virtual screening are powerful tools for identifying novel hit compounds from large chemical libraries, which can then be optimized into lead candidates.
HTS involves the automated testing of thousands of compounds in a biological assay. mdpi.com For example, a phenotypic high-throughput screen led to the discovery of quinazolinone-2-carboxamide derivatives as a novel antimalarial scaffold. researchgate.net The screening of large compound libraries using patient-derived cells is also a feasible approach for identifying new therapeutics for diseases like endometriosis. mdpi.com
Virtual screening, on the other hand, uses computational methods to screen large libraries of compounds in silico to identify those that are most likely to bind to a drug target. This approach can significantly reduce the time and cost of drug discovery. nih.gov For instance, a collaborative virtual screening effort of multiple proprietary pharmaceutical libraries led to the rapid expansion of the SAR for a series of 2-aryl-4-aminoquinazolines with activity against Trypanosoma cruzi. acs.orgnih.gov This was followed by a scaffold hop to a 2-(pyridin-2-yl)quinazoline series, which showed improved potency. acs.orgnih.gov
The process of virtual screening can be structure-based, where the 3D structure of the target is known, or ligand-based, where the structures of known active compounds are used to guide the search. nih.gov In a study targeting SARS-CoV-2, a library of quinoline-based drugs was virtually screened against several viral protein targets. nih.gov
The following table summarizes the application of screening methods in the discovery of quinazoline derivatives:
| Screening Method | Approach | Target/Disease Area | Outcome |
| High-Throughput Screening (HTS) | Phenotypic screen | Malaria | Discovery of quinazolinone-2-carboxamide scaffold. researchgate.net |
| High-Throughput Screening (HTS) | Estrogen-stimulated cell growth assay | Endometriosis | Identification of 23 novel compounds and their molecular targets. mdpi.com |
| Virtual Screening | Structure-based and ligand-based | Trypanosoma cruzi | Identification of a potent 2-(pyridin-2-yl)quinazoline series. acs.orgnih.gov |
| Virtual Screening | Structure-based | SARS-CoV-2 | Identification of potential quinoline-based inhibitors of viral proteins. nih.gov |
Profiling for Developability and Pharmacokinetic Properties in Research Models (excluding human data)
Once potent compounds have been identified, they must be profiled for their drug-like properties to assess their potential for further development. This includes the evaluation of their pharmacokinetic (PK) properties, which describe how the body affects a drug, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).
In silico methods are often used as an initial screen for ADME properties. Online tools can predict various pharmaceutically important features such as molecular weight, hydrogen bond donors and acceptors, the octanol-water partition coefficient (LogP), and violations of Lipinski's rule of five. researchgate.net For example, a series of novel quinazolinone derivatives were evaluated in silico for their drug-likeness properties, with most compounds fulfilling Lipinski's rule. nih.govresearchgate.net
In vitro and in vivo studies in animal models are crucial for determining the actual pharmacokinetic profile of a compound. For instance, promising 2-(pyridin-2-yl)quinazoline hits identified from a virtual screen were profiled in pharmacokinetic studies, which, along with their efficacy in an in vivo model of T. cruzi infection, confirmed the interest in this series for further development. nih.gov In another example, a highly water-soluble erlotinib (B232) analogue with activity against LSD1 was evaluated in a mouse xenograft model, where it showed significant tumor reduction, demonstrating its in vivo efficacy. nih.gov
The table below provides examples of developability and pharmacokinetic profiling in research models:
| Property | Method | Model | Compound Series | Findings |
| Drug-likeness | In silico prediction (e.g., pkCSM) | Computational | Novel quinazolinone derivatives | Most compounds adhered to Lipinski's rule of five. nih.govresearchgate.net |
| Pharmacokinetics (PK) | In vivo studies | Animal models | 2-(Pyridin-2-yl)quinazolines | Favorable PK properties supported further in vivo efficacy studies. nih.gov |
| In vivo Efficacy | Xenograft mouse model | MGC-803 gastric cancer cells | Erlotinib-based LSD1 inhibitor | Significant tumor size reduction at dosages of 40 and 80 mg/kg/d. nih.gov |
| In vivo Efficacy | Murine model of acute infection | Toxoplasma gondii | Quinazolin-4(3H)-one derivatives | Significantly diminished parasitic load and extended survival duration. nih.govacs.org |
Future Research Directions and Unaddressed Areas for 2 1 Piperazin 1 Ylethyl Quinazoline
Elucidation of Novel Therapeutic Targets
The quinazoline (B50416) core is a "privileged scaffold" known to interact with a diverse range of biological targets. While many quinazoline derivatives have been extensively studied as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, future research should aim to identify and validate novel therapeutic targets for 2-(1-Piperazin-1-ylethyl)quinazoline. nih.gov
Potential areas of exploration include:
Adenosine (B11128) Receptors: Recent studies have highlighted 2-aminoquinazoline (B112073) derivatives as potent antagonists of the A2A adenosine receptor (A2AR), a target for neurodegenerative diseases and cancer immunotherapy. nih.gov Investigating the interaction of this compound with A2AR and other adenosine receptor subtypes could open new avenues for treating conditions like Parkinson's disease. nih.gov
Enzymes in Parasitic Protozoa: Certain quinazoline compounds have been found to target enzymes crucial for parasite survival. For instance, a series of quinazolines demonstrated efficacy against Trypanosoma cruzi, the parasite causing Chagas disease, by inhibiting its lysyl-tRNA synthetase 1 (KRS1). nih.gov Screening this compound against a panel of essential parasitic enzymes could reveal new anti-infective applications.
Inflammatory Pathway Proteins: Quinazoline derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-alpha) and T-cell proliferation, suggesting a role in autoimmune and inflammatory diseases. nih.gov Future studies could explore the specific molecular targets of this compound within these inflammatory cascades.
Multi-Target Inhibition: Many quinazolines exhibit activity against multiple targets simultaneously, which can be advantageous in treating complex diseases like cancer. nih.gov Research has described quinazolines that act as potent inhibitors of microtubules as well as multiple RTKs, including EGFR, VEGFR-2, and PDGFR-β. nih.gov A comprehensive profiling of this compound is needed to determine if it possesses a multi-target profile, which could offer enhanced efficacy and a strategy to overcome drug resistance. nih.gov
Table 1: Potential Therapeutic Targets for Quinazoline Derivatives
| Target Class | Specific Example(s) | Associated Disease Area(s) |
|---|---|---|
| Receptor Tyrosine Kinases (RTKs) | EGFR, VEGFR-2, PDGFR-β | Cancer |
| G Protein-Coupled Receptors (GPCRs) | A2A Adenosine Receptor | Neurodegenerative Diseases, Cancer |
| Parasitic Enzymes | Lysyl-tRNA Synthetase 1 (KRS1) | Chagas Disease |
| Inflammatory Mediators | TNF-alpha | Inflammatory Diseases |
| Cytoskeletal Proteins | Tubulin | Cancer |
Exploration of Combination Research Strategies
The therapeutic efficacy of a compound can often be enhanced through combination with other agents. This is particularly true in oncology, where combination chemotherapy is a standard of care. nih.gov Future research on this compound should investigate its potential in combination regimens.
Key strategies include:
Overcoming Drug Resistance: In cancer therapy, combining a novel agent with established drugs can help overcome resistance mechanisms. For example, the p70S6K and Akt 1/3 inhibitor DIACC3010, a quinazoline derivative, has shown promise in preclinical models of gastric cancer. researchgate.net Studies could explore combining this compound with standard-of-care chemotherapeutics or targeted agents like trastuzumab or tamoxifen (B1202) in resistant cancer models. researchgate.net
Synergistic Anti-Infective Activity: For applications in infectious diseases, the compound could be tested alongside existing antimicrobial or antiparasitic drugs to screen for synergistic effects, which could allow for lower doses, reduced toxicity, and a lower likelihood of resistance development.
Molecular Hybridization: This drug design strategy involves combining two or more pharmacophoric fragments into a single molecule to engage multiple targets or enhance pharmacokinetic properties. zsmu.edu.ua Synthesizing hybrids of this compound with other bioactive heterocycles could lead to novel agents with enhanced or dual-acting profiles. zsmu.edu.ua
Advanced In Vivo Preclinical Models for Efficacy and Mechanism
To accurately predict clinical success, it is crucial to test this compound in advanced preclinical models that closely mimic human disease.
Future in vivo research should utilize:
Patient-Derived Xenografts (PDX): For oncology applications, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, maintain the heterogeneity of the original tumor better than traditional cell line-derived xenografts. researchgate.net Evaluating the compound in PDX models of various cancers (e.g., breast, lung, prostate) would provide more clinically relevant efficacy data. researchgate.netdrugbank.com
Humanized Mouse Models: In immuno-oncology, mice engrafted with human immune cells can be used to study the interaction between the compound and the human immune system in a tumor context.
Chronic Infection Models: For neglected tropical diseases, moving beyond acute infection models is critical. For example, evaluating the compound in a mouse model of chronic Chagas disease or against the cyst form of Toxoplasma gondii would be a significant step in determining its potential to treat the persistent stages of these infections. nih.govresearchgate.net
Orthogonal Approaches for Mechanism of Action: In vivo studies should be designed not only to assess efficacy but also to confirm the mechanism of action. This can involve analyzing biomarkers in tissue samples, studying target engagement, and using genetic models to validate the role of a specific target in the compound's therapeutic effect. nih.gov
Development of Novel Synthetic Methodologies with Enhanced Sustainability
The synthesis of the quinazoline core has been a subject of extensive research. benthamdirect.com While traditional methods exist, future work should focus on developing more sustainable, efficient, and environmentally friendly synthetic routes to this compound and its analogs.
Promising "green chemistry" approaches include:
Catalyst- and Solvent-Free Reactions: Microwave-assisted synthesis has been reported for producing quinazoline derivatives from aldehydes and 2-aminobenzophenones without the need for a catalyst or solvent, offering a clean and rapid alternative. nih.gov
Visible Light-Assisted Synthesis: Photo-redox catalysis using visible light represents a metal-free, low-energy method for forming the quinazoline ring from amidine derivatives. nih.gov
Reactions in Water: The development of synthetic protocols that use water as a solvent, such as the base-driven synthesis from α,α,α-trihalotoluenes and o-aminobenzylamines, significantly improves the environmental profile of the synthesis by avoiding volatile organic solvents. nih.gov
Multi-Component Reactions: One-pot, multi-component reactions that form the quinazoline skeleton in a single step, such as the iodine-catalyzed reaction of benzaldehydes and o-aminoarylketones, increase atom economy and reduce waste. nih.gov
Deepening Understanding of Structure-Mechanism Relationships
A thorough understanding of the relationship between the chemical structure of this compound and its biological activity is essential for rational drug design and optimization.
Future research should focus on:
Role of the Piperazine (B1678402) Moiety: The piperazine ring is a common feature in many pharmacologically active compounds and is known to improve properties like water solubility and metabolic stability. researchgate.netacs.org Systematic modification of the piperazine ring—for example, by introducing different substituents on the second nitrogen atom—can significantly impact target binding and potency. Studies on similar quinazolines have shown that even small N-substituents on the piperazine ring can be crucial for activity. nih.gov
Substitution on the Quinazoline Core: The substitution pattern on the quinazoline's benzene (B151609) ring (positions 5, 6, 7, and 8) offers a wide scope for modification to improve potency, selectivity, and pharmacokinetic properties.
Table 2: Structure-Activity Relationship (SAR) Insights from Related Quinazolines
| Compound Series | Key Structural Feature | Impact on Activity | Reference |
|---|---|---|---|
| Anti-Toxoplasma gondii Quinazolinones | Substituent at the N-3 position | Important for anti-parasitic activity | acs.org |
| TNF-alpha Inhibitors | N-substituent on the C(7)-piperazine ring | Smaller substituents were required for potent inhibition | nih.gov |
| Anti-Toxoplasma gondii Quinazolinones | Hydrophobic aryl at piperazine side chain | Preferred for improvement of activity | researchgate.net |
Application in Emerging Research Areas
Beyond established areas like cancer and inflammation, the unique properties of this compound may lend themselves to tackling diseases with high unmet medical needs.
Neglected Tropical Diseases (NTDs): As a class, quinazolines have already shown promise against several NTDs. nih.govacs.org The anti-Toxoplasma gondii activity of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives and the anti-trypanosomal activity of other quinazolines provide a strong rationale for screening this compound against a broad panel of NTD-causing pathogens, such as Leishmania species and Schistosoma species. nih.govresearchgate.netacs.orgwellcomeopenresearch.org
Rare Genetic Disorders: Many rare genetic diseases are caused by the malfunction of a single protein, often an enzyme. If a specific target relevant to a rare disorder is identified for the quinazoline scaffold, this could open up an entirely new therapeutic indication. High-throughput screening and target prediction algorithms could be employed to identify potential links between the compound and targets associated with rare genetic conditions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1-Piperazin-1-ylethyl)quinazoline, and how can reaction conditions be optimized for yield?
- Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard approach involves reacting halogenated quinazoline derivatives (e.g., 2-chloroquinazoline) with piperazine derivatives under reflux in polar aprotic solvents like DMF or DMSO. Catalytic bases (e.g., K₂CO₃) are often used to deprotonate piperazine and enhance reactivity. For example, Tayade & Kale () demonstrated that substituting halogen atoms at the quinazoline 2-position with piperazine derivatives achieves yields >65% when using anhydrous conditions and stoichiometric control. Optimization strategies include:
- Temperature modulation : 80–100°C to balance reaction rate and decomposition risks.
- Solvent selection : DMSO improves solubility of aromatic intermediates.
- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) effectively isolates the product .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer: Key techniques include:
- ¹H/¹³C NMR : Proton signals for the piperazine ethyl chain appear as multiplets at δ 2.5–3.5 ppm, while quinazoline aromatic protons resonate at δ 7.5–8.5 ppm. Carbon signals for the piperazine N-CH₂ groups are typically ~45–50 ppm .
- HR-MS : Exact mass analysis (e.g., m/z 284.1542 for C₁₄H₁₇N₅) confirms molecular integrity .
- IR Spectroscopy : Stretching vibrations for C=N (quinazoline) at ~1600 cm⁻¹ and N-H (piperazine) at ~3300 cm⁻¹ .
Q. How should researchers handle and store this compound to ensure stability?
- Answer:
- Storage : Under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent oxidation and photodegradation.
- Handling : Use PPE (gloves, goggles) and fume hoods due to potential skin/eye irritation (analogous to piperazine derivatives in ).
- Stability : Monitor via TLC/HPLC; degradation products often arise from piperazine ring oxidation or quinazoline hydrolysis in humid environments .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends are observed for piperazine-substituted quinazolines?
- Answer:
- Positional effects : Substitution at the quinazoline 2-position (vs. 4-position) enhances binding to targets like kinases due to spatial compatibility with hydrophobic pockets .
- Piperazine modifications : N-Methylation improves blood-brain barrier penetration (e.g., anticonvulsant activity in ), while bulky substituents reduce off-target interactions .
- Electron-withdrawing groups : Nitro or carbonyl groups at the quinazoline 4-position increase electrophilicity, enhancing covalent binding to cysteine residues in enzymes .
Q. How do solvent polarity and pH influence tautomeric equilibria in this compound derivatives?
- Answer:
- Solvent effects : In polar solvents (e.g., water), the piperazine moiety adopts a chair conformation, stabilizing the enol tautomer. Nonpolar solvents favor keto tautomers, altering reactivity in coupling reactions .
- pH-dependent shifts : At physiological pH (7.4), the piperazine nitrogen remains protonated, increasing solubility. Under basic conditions (pH >10), deprotonation enhances nucleophilicity for functionalization .
- Analytical methods : UV-Vis spectroscopy (λ shifts at 270–310 nm) and ¹⁵N NMR track tautomeric states .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Answer:
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues (e.g., cytochrome P450-mediated oxidation of piperazine in ).
- Formulation optimization : Use liposomal encapsulation or PEGylation to improve bioavailability, as seen in antitumor studies ( ).
- Dose-response recalibration : Adjust in vivo dosing based on plasma protein binding (SPR analysis) and tissue distribution (radiolabeling) .
Q. What computational approaches predict the binding modes of this compound with biological targets?
- Answer:
- Molecular docking : AutoDock Vina or Schrödinger Glide simulates interactions with kinases (e.g., EGFR in ) or GPCRs (e.g., adenosine A₂A receptor in ). Focus on hydrogen bonds between piperazine NH and Asp/Glu residues.
- MD simulations : GROMACS or AMBER assess dynamic stability of ligand-receptor complexes over 100-ns trajectories. Clustering analysis identifies dominant binding poses .
Q. What orthogonal purification techniques isolate this compound from polar byproducts?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
